Cyprodinil

Descripción general

Descripción

Ciprodinil es un fungicida sistémico que pertenece al grupo de las anilinopirimidinas. Es ampliamente utilizado en la agricultura para controlar una variedad de enfermedades fúngicas en cultivos como cereales, uvas, frutas de pepita, frutas de hueso, fresas, verduras y ornamentales . El compuesto actúa como un inhibidor de la biosíntesis de metionina, que es esencial para el crecimiento de los hongos .

Mecanismo De Acción

El ciprodinil ejerce sus efectos fungicidas al inhibir la biosíntesis de metionina, un aminoácido esencial para el crecimiento de los hongos . El compuesto se dirige a la enzima metionina sintasa, que participa en el paso final de la biosíntesis de metionina. Al inhibir esta enzima, el ciprodinil interrumpe la producción de metionina, lo que lleva a la inhibición del crecimiento y desarrollo de los hongos .

Análisis Bioquímico

Biochemical Properties

Cyprodinil primarily interacts with enzymes involved in the biosynthesis of methionine . It is metabolized by hydroxylation of the phenyl and pyrimidine rings and the methyl group, and excreted mainly as glucuronide or sulfate conjugates in urine, faeces, and bile .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. In human neuronal and glial cell lines, it has been observed to cause significant reductions in cellular ATP, impair mitochondrial membrane potential, and induce oxidative stress . In zebrafish, this compound has been observed to cause cardiac developmental toxicity, including pericardial edema and cardiac function impairment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzymes involved in the biosynthesis of methionine . In Botrytis cinerea, a high-risk pathogen for fungicide resistance development, strains have developed multiple mutations in different target genes leading to multiple resistance or mutations associated with overexpression of efflux transporters leading to multidrug resistance .

Temporal Effects in Laboratory Settings

This compound has a low solubility, is unlikely to leach to groundwater, and is volatile. In soils, it is moderately persistent but may be persistent in water systems depending on local conditions . It is moderately toxic to mammals and there is some concern that it may bioaccumulate .

Dosage Effects in Animal Models

In studies of metabolism in rats, radiolabelled this compound administered by gavage as a single dose of 0.5 or 100 mg/kg bw, or as repeated doses of 0.5 mg/kg bw per day for 14 days, was rapidly absorbed from the gastrointestinal tract and excreted . Approximately 75% (range 71-85%) of an orally administered dose was absorbed over 48 h .

Metabolic Pathways

This compound is primarily metabolized by hydroxylation of the phenyl and pyrimidine rings and the methyl group, and excreted mainly as glucuronide or sulfate conjugates in urine, faeces, and bile . Most of the metabolites were products of hydroxylation at the 4-position on the phenyl ring, the 5-position on the pyrimidine ring, and on the methyl group, which then formed glucuronic acid or sulfate conjugates .

Transport and Distribution

This compound is absorbed to a high degree (>80%) within 48 hours, based on rat excretion data . It is rapidly absorbed from the gastrointestinal tract and excreted . Approximately 92-97% of the administered dose was eliminated within 48 h in the urine (48-68%), faeces (29-47%), and bile (accounting for up to 35.4% of the dose in cannulated rats), with elimination being almost complete by 7 days .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ciprodinil se sintetiza a través de un proceso de varios pasos que involucra la reacción de 4-ciclopropil-6-metil-pirimidin-2-ilamina con fenilamina . Las condiciones de reacción típicamente involucran el uso de solventes como metanol o acetonitrilo y catalizadores para facilitar la reacción. El producto final se purifica mediante cristalización u otras técnicas de separación para obtener ciprodinil de alta pureza .

Métodos de producción industrial

En entornos industriales, el ciprodinil se produce utilizando reactores químicos a gran escala donde los reactivos se mezclan bajo temperaturas y presiones controladas. El proceso incluye pasos como la limpieza de semillas, el acondicionamiento previo de semillas, el laminado, la cocción, el prensado, la extracción con solvente y la desolvatación . El producto final se formula en varias formas, como gránulos dispersables en agua y concentrados emulsionables para uso agrícola .

Análisis De Reacciones Químicas

Tipos de reacciones

El ciprodinil sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El ciprodinil puede oxidarse para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden convertir el ciprodinil en sus derivados de amina correspondientes.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar altos rendimientos y pureza de los productos.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, reducidos y sustituidos de ciprodinil. Estos derivados pueden tener diferentes actividades biológicas y a menudo se estudian por su posible uso como fungicidas u otras aplicaciones .

Aplicaciones Científicas De Investigación

El ciprodinil tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de los derivados de anilinopirimidina.

Medicina: Se investiga por su posible uso en el desarrollo de nuevos fármacos antifúngicos.

Industria: Se utiliza en la formulación de fungicidas agrícolas para proteger los cultivos de infecciones fúngicas.

Comparación Con Compuestos Similares

Compuestos similares

El ciprodinil es similar a otros fungicidas de anilinopirimidina como el pirimethanil y el mepanipyrim . Estos compuestos comparten una estructura química similar y un modo de acción, dirigidos a la vía de biosíntesis de metionina en los hongos.

Unicidad

Lo que distingue al ciprodinil de otros compuestos similares es su actividad de amplio espectro y sus propiedades sistémicas. Es eficaz contra una amplia gama de patógenos fúngicos y puede ser absorbido por las plantas, lo que proporciona una protección de larga duración . Además, el ciprodinil tiene una estructura química única que le permite utilizarse en combinación con otros fungicidas para mejorar su eficacia y reducir el riesgo de desarrollo de resistencia .

Propiedades

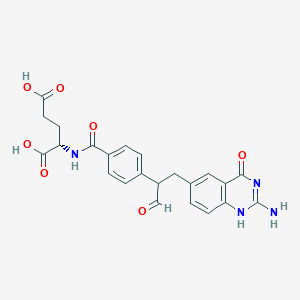

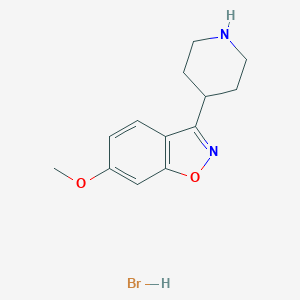

IUPAC Name |

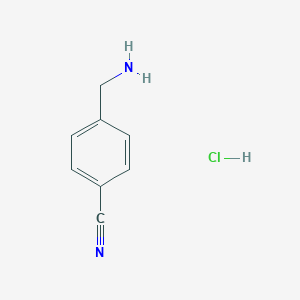

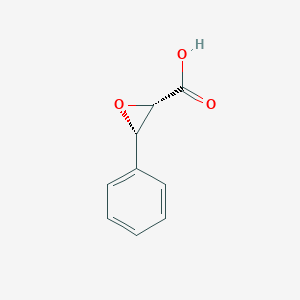

4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAORKNGNJCEJBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032359 | |

| Record name | Cyprodinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index], Solid | |

| Record name | Cyprodinil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 13 mg/L (pH 7.0); 20 mg/L (pH 5.0) at 25 °C, In ethanol 160, acetone 610, toluene 440, n-hexane 26, n-octanol 140 (all in g/L at 25 °C), 0.013 mg/mL at 25 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.21 at 20 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000368 [mmHg], 3.68X10-6 mm Hg at 25 °C | |

| Record name | Cyprodinil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine beige powder, White crystalline solid, Powder with agglomerates at 20 °C | |

CAS No. |

121552-61-2 | |

| Record name | Cyprodinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121552-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprodinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121552612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyprodinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidinamine, 4-cyclopropyl-6-methyl-N-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPRODINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42P6T6OFWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.9 °C, 76 °C | |

| Record name | CYPRODINIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyprodinil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)

![6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole](/img/structure/B131748.png)